6-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Another method involves a new pathway for the synthesis of pyrazolo[3,4-b]pyridine scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H .Molecular Structure Analysis
The molecular structure of similar compounds, such as 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine, can be represented by the InChI code: 1S/C6H3BrIN3/c7-4-2-1-3-5(8)10-11-6(3)9-4/h1-2H, (H,9,10,11) .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve protodeboronation . This process is catalyzed by a radical approach and can be paired with a Matteson–CH2–homologation to allow for formal anti-Markovnikov alkene hydromethylation .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine, include a molecular weight of 323.92 and an empirical formula of C6H3BrIN3 . They are typically solid at room temperature .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry Applications
Synthesis of Inhibitors for Enzymatic Activities : Studies on phenylselenenyl- and phenylthio-substituted pyrimidines, similar in structural complexity to the given compound, have shown their potential as inhibitors of various enzymes like dihydrouracil dehydrogenase and uridine phosphorylase. Such compounds exhibit selective anti-human-immunodeficiency-virus activity in acutely infected primary human lymphocytes (Goudgaon et al., 1993).
Antibacterial and Antioxidant Properties : The bromo and iodo substitutions on pyridine derivatives have been explored for designing compounds with significant antibacterial and antioxidant activities. These functionalities contribute to synthesizing polyfunctionalized molecules with promising bioactivities against both Gram-positive and Gram-negative bacterial strains, comparing favorably with standard drugs like streptomycin (Variya et al., 2019).
Asymmetric Hydrogenation Catalysts : The introduction of phenylsulfonyl and other related groups into pyridines has led to the development of tunable, air-stable ligands for asymmetric hydrogenation of unfunctionalized alkenes, demonstrating the applicability of such compounds in catalysis and synthetic chemistry (Qu et al., 2014).
Functional Material Development
- Highly Brominated Phenols for Radical-Scavenging : Related research on brominated mono- and bis-phenols from marine red algae has uncovered compounds with potent DPPH radical-scavenging activity. These findings underscore the potential of brominated compounds in developing new antioxidants with applications ranging from pharmaceuticals to functional materials (Duan et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
1-(benzenesulfonyl)-6-bromo-3-iodopyrrolo[3,2-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrIN2O2S/c14-9-6-12-13(16-7-9)11(15)8-17(12)20(18,19)10-4-2-1-3-5-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPXIJAFCPVHRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=C(C=N3)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrIN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901183331 | |
Record name | 1H-Pyrrolo[3,2-b]pyridine, 6-bromo-3-iodo-1-(phenylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901183331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1305324-97-3 | |
Record name | 1H-Pyrrolo[3,2-b]pyridine, 6-bromo-3-iodo-1-(phenylsulfonyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1305324-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo[3,2-b]pyridine, 6-bromo-3-iodo-1-(phenylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901183331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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